molecular formula C16H16N2O B2629482 3-Amino-1-phenethylindolin-2-one CAS No. 1101851-68-6

3-Amino-1-phenethylindolin-2-one

Cat. No.: B2629482
CAS No.: 1101851-68-6
M. Wt: 252.317
InChI Key: FGTYXPVHDPFLCI-UHFFFAOYSA-N
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Description

3-Amino-1-phenethylindolin-2-one is a compound belonging to the indolinone family, characterized by its indole core structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. It is known for its selective inhibition of norepinephrine reuptake, making it a valuable candidate for neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenethylindolin-2-one typically involves the reaction of isatins with 3-amino-1-phenyl-2-pyrazolin-5-one in an aqueous medium. The reaction is facilitated by the presence of a catalyst such as polyethylene glycol-sulfonic acid (PEG-SO3H), which can be recovered and reused multiple times . The reaction conditions are generally mild, with moderate temperatures and aqueous solvents being preferred to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the reaction is enhanced by the recyclability of the catalyst and the use of environmentally friendly solvents .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-phenethylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-1-phenethylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-phenethylindolin-2-one involves the selective inhibition of norepinephrine reuptake. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of neurological disorders. The compound targets the norepinephrine transporter, preventing the reuptake of this neurotransmitter into presynaptic neurons .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-phenethylindolin-2-one stands out due to its high selectivity for the norepinephrine transporter, making it a promising candidate for developing selective norepinephrine reuptake inhibitors. Its unique structure allows for specific interactions with the transporter, which may result in fewer side effects compared to less selective compounds .

Properties

IUPAC Name

3-amino-1-(2-phenylethyl)-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-15-13-8-4-5-9-14(13)18(16(15)19)11-10-12-6-2-1-3-7-12/h1-9,15H,10-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTYXPVHDPFLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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